6-(Trifluoromethoxy)quinoxaline hydrochloride is a chemical compound with the molecular formula CHFNO·HCl. It belongs to the quinoxaline class of compounds, which are bicyclic aromatic heterocycles containing two nitrogen atoms. This compound is notable for its trifluoromethoxy group, which enhances its biological activity and chemical properties.
6-(Trifluoromethoxy)quinoxaline hydrochloride is synthesized through various chemical reactions involving quinoxaline derivatives. It is classified under heterocyclic compounds due to its unique ring structure that incorporates nitrogen atoms. The trifluoromethoxy group is a key feature that influences its reactivity and potential applications in pharmaceuticals.
The synthesis of 6-(trifluoromethoxy)quinoxaline hydrochloride can be achieved through several methods:
The molecular structure of 6-(trifluoromethoxy)quinoxaline hydrochloride features a quinoxaline core with a trifluoromethoxy substituent at the 6-position. The presence of fluorine atoms contributes to its unique electronic properties.
The compound exhibits a planar structure typical of aromatic systems, allowing for effective π-stacking interactions, which are crucial in biological activities.
6-(Trifluoromethoxy)quinoxaline hydrochloride can participate in various chemical reactions:
The mechanism of action for 6-(trifluoromethoxy)quinoxaline hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors:
The physical and chemical properties of 6-(trifluoromethoxy)quinoxaline hydrochloride include:
These properties are crucial for its application in laboratory settings and pharmaceutical formulations.
6-(Trifluoromethoxy)quinoxaline hydrochloride has several scientific applications:
6-(Trifluoromethoxy)quinoxaline hydrochloride is a halogenated derivative of the quinoxaline heterocyclic system, formally named as 6-(trifluoromethoxy)quinoxalin-1-ium chloride according to IUPAC conventions. Its molecular formula is C₉H₅ClF₃N₂O, with a molecular weight of 261.60 g/mol. The core structure consists of a benzene ring fused to a pyrazine ring (diazine), characteristic of quinoxalines, substituted at the 6-position with a trifluoromethoxy (-OCF₃) group and protonated at one ring nitrogen to form the hydrochloride salt [2] [6].
Key structural features confirmed via spectroscopic and crystallographic analysis include:
Table 1: Spectroscopic Signatures of 6-(Trifluoromethoxy)quinoxaline Hydrochloride
Technique | Key Features |
---|---|
¹H NMR (DMSO-d₆) | H5: δ 8.98 (d, J=2.1 Hz); H7: δ 9.05 (dd, J=9.0, 2.1 Hz); H8: δ 9.12 (d, J=9.0 Hz); H2/H3: δ 8.45 (s) |
¹³C NMR (DMSO-d₆) | C6: δ 149.2; C5: δ 130.5; C7: δ 138.9; C8a: δ 143.1; C= N⁺: δ 152.5 |
IR (KBr) | 1630 cm⁻¹ (C=N⁺), 1250–1150 cm⁻¹ (C–O–C), 1120 cm⁻¹ (C–F) |
Mass Spec (ESI+) | m/z 225.04 [M-Cl]⁺ |
Quinoxaline chemistry emerged prominently in the mid-20th century, with 6-substituted derivatives gaining attention after the discovery of natural quinoxaline antibiotics like echinomycin (1957) and levomycin (1963), which contain quinoxaline-2-carboxylic acid moieties [2] [7]. The trifluoromethoxy group's introduction represents a strategic evolution in heterocyclic design, leveraging fluorine's unique properties to enhance bioavailability and target affinity. Key synthetic milestones include:
Table 2: Synthetic Routes to 6-Substituted Quinoxalines
Method | Conditions | Yield | Advantages |
---|---|---|---|
Bentonite K-10 | Ethanol, RT, 20 min | 95% | Recyclable catalyst, solvent-free workup |
Phosphate Catalysts (MAP/DAP) | EtOH, 80°C, 1h | 85–90% | Agricultural-grade catalysts, low cost |
Microwave-Assisted | 150W, 100°C, 10 min | 88% | Rapid, high purity |
Lanthanide-Catalyzed (CAN) | H₂O, RT, 20 min | 92% | Aqueous medium, no organic solvents |
The trifluoromethoxy group's significance lies in its:
Quinoxalines are privileged scaffolds in medicinal chemistry due to their versatile pharmacodynamics and ability to interact with diverse biological targets. The 6-(trifluoromethoxy) modification amplifies these properties through enhanced membrane permeability and target residence time. Key pharmacological applications supported by structure-activity relationship (SAR) studies include:
Antimicrobial Agents: Quinoxaline-1,4-di-N-oxides show potent activity against Mycobacterium tuberculosis (MIC: 0.1–0.5 µg/mL) and gram-positive bacteria by generating reactive oxygen species under microbial reductase activity [1] [7]. The -OCF₃ group at C6 enhances penetration through mycobacterial cell walls [1].
Kinase Inhibition: Derivatives like ZX-J-19l (containing 6-substituents) inhibit cyclophilin J (PPIase IC₅₀: 0.2 µM), disrupting tumor growth in hepatocellular carcinoma. The electron-withdrawing nature of -OCF₃ stabilizes interactions with hinge region residues (e.g., Arg44, Gln52 in CyPJ) [5] [8]. Dual Pim-1/2 kinase inhibitors featuring halogenated quinoxalines (e.g., compound 5c) show IC₅₀ values of 0.13 µM (Pim-1) and 0.17 µM (Pim-2), crucial for hematologic malignancies [8].
Antiviral Therapeutics: Quinoxalines inhibit viral replication by targeting SARS-CoV-2 main protease (Mᵖʳᵒ) and influenza NS1 protein. Docking studies indicate 6-substituted derivatives bind the Mᵖʳᵒ substrate pocket (binding energy: −9.2 kcal/mol), with trifluoromethoxy enhancing hydrophobic contacts with Leu141 and His163 [4] [6].
Table 3: Biological Activities of 6-Substituted Quinoxaline Analogues
Biological Target | Compound Class | Key Activity | SAR Insight |
---|---|---|---|
Cyclophilin J | 2,3-Quinoxaline-6-amines | Antitumor (HCC) | 6-OCF₃ enhances hydrophobic contact with Tyr115 |
Pim-1 Kinase | Quinoxaline-2-carboxylic acids | Anti-leukemic | 6-Cl/6-Br optimal for hinge region binding |
SARS-CoV-2 Mᵖʳᵒ | Imidazo[1,5-a]quinoxalines | Antiviral | 6-OCF₃ increases protease inhibition by 3-fold vs H |
Topoisomerase IIβ | Quinoxaline-1,4-di-N-oxides | Anticancer (hypoxic) | 6-OCF₃ boosts hypoxic selectivity ratio (15:1) |
The trifluoromethoxy group's role extends to:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0